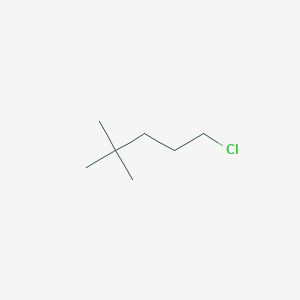

1-Chloro-4,4-dimethylpentane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Chloro-4,4-dimethylpentane is a versatile organic compound . It has a molecular weight of 134.65 .

Molecular Structure Analysis

The molecular formula of 1-Chloro-4,4-dimethylpentane is C7H15Cl . The InChI code is 1S/C7H15Cl/c1-7(2,3)5-4-6-8/h4-6H2,1-3H3 .Physical And Chemical Properties Analysis

1-Chloro-4,4-dimethylpentane is a liquid at room temperature . It has a density of 0.9±0.1 g/cm3, a boiling point of 140.0±8.0 °C at 760 mmHg, and a vapor pressure of 7.8±0.2 mmHg at 25°C .Applications De Recherche Scientifique

- Chirality Investigations : 1-Chloro-4,4-dimethylpentane exhibits chirality due to its asymmetric carbon center. Researchers study its enantiomers and diastereomers to understand stereochemistry and reaction mechanisms .

- Monochlorination Isomers : When subjected to free-radical chlorination, 1-chloro-4,4-dimethylpentane yields four different monochlorination isomers. These isomers result from chlorine substitution at different carbon positions in the molecule .

Stereochemistry Studies

Free Radical Chlorination Studies

Safety and Hazards

Mécanisme D'action

Target of Action

1-Chloro-4,4-dimethylpentane is a type of alkyl halide . Alkyl halides are known to undergo nucleophilic substitution reactions . The primary targets of this compound are therefore nucleophiles, which are species rich in electrons and capable of donating an electron pair to form a new bond .

Mode of Action

The interaction of 1-Chloro-4,4-dimethylpentane with its targets can be explained by the S_N1 and S_N2 mechanisms of nucleophilic substitution . In the S_N2 mechanism, the nucleophile attacks the carbon atom bonded to the halogen from the back side, leading to an inversion of configuration at the carbon atom . In the S_N1 mechanism, the carbon-halogen bond breaks first to form a carbocation, which is then attacked by the nucleophile .

Biochemical Pathways

Alkyl halides in general are known to participate in various organic reactions, including nucleophilic substitutions and eliminations . These reactions can lead to the formation of new compounds, potentially affecting various biochemical pathways.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-Chloro-4,4-dimethylpentane. For instance, the rate of nucleophilic substitution reactions can be influenced by the temperature and the concentration of the nucleophile .

Propriétés

IUPAC Name |

1-chloro-4,4-dimethylpentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl/c1-7(2,3)5-4-6-8/h4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQALULJXWQRKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4,4-dimethylpentane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2393183.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2393185.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2393190.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2393197.png)

![(2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enedioic acid](/img/structure/B2393199.png)